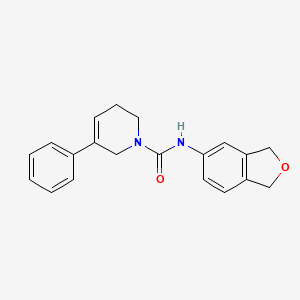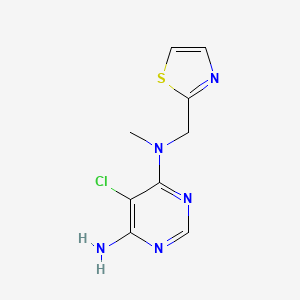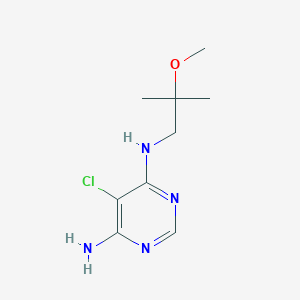![molecular formula C10H12ClN5S B6623677 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Sunitinib, which is a tyrosine kinase inhibitor used in the treatment of cancer. However,
Mécanisme D'action
The mechanism of action of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. The compound binds to the ATP-binding site of the tyrosine kinase and prevents its activation, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for tyrosine kinases. However, the compound also has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.
Orientations Futures
There are several future directions for the scientific research of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine. Some of these directions include:
1. Development of new analogs with improved solubility and selectivity for specific tyrosine kinases.
2. Investigation of the potential applications of the compound in other fields, such as immunology and neurology.
3. Study of the compound's potential interactions with other drugs and its effects on drug resistance.
4. Investigation of the compound's potential applications in combination therapy with other cancer drugs.
5. Study of the compound's potential side effects on non-cancerous cells and the development of strategies to minimize these effects.
Conclusion
In conclusion, 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is a chemical compound with significant potential for scientific research. The compound's ability to inhibit tyrosine kinases and induce apoptosis in cancer cells has made it a promising candidate for the development of new cancer drugs. However, further research is needed to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
The synthesis of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine involves several steps. The first step involves the reaction of 5-chloro-2-fluoroaniline with ethyl 2-bromoacetate to form an intermediate compound. This intermediate compound is then reacted with 2-amino-5-methylthiazole to form the final product.
Applications De Recherche Scientifique
5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be effective in inhibiting the growth of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Propriétés
IUPAC Name |
5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5S/c1-6-4-14-7(17-6)2-3-13-10-8(11)9(12)15-5-16-10/h4-5H,2-3H2,1H3,(H3,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSSINVBMAPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623624.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)